molecular formula C16H15BrN2O3S B2432478 4-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide CAS No. 946338-58-5

4-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Cat. No.: B2432478
CAS No.: 946338-58-5
M. Wt: 395.27
InChI Key: PSMMGMUGXOYGJG-UHFFFAOYSA-N
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Description

4-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and an isothiazolidine-1,1-dioxide moiety, which is known for its diverse biological activities

Properties

IUPAC Name

4-bromo-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c17-13-7-5-12(6-8-13)16(20)18-14-3-1-4-15(11-14)19-9-2-10-23(19,21)22/h1,3-8,11H,2,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMMGMUGXOYGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amidation: The brominated benzene derivative is then reacted with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide (OH-) or amines (NH2-) can replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

4-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors to trigger or block specific signaling pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide stands out due to its unique combination of a bromine atom and an isothiazolidine-1,1-dioxide moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

4-Bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H10BrN3O2SC_{13}H_{10}BrN_{3}O_{2S}. The compound features a bromobenzene moiety attached to a phenyl ring that includes a dioxidoisothiazolidine substituent. The structural complexity contributes to its diverse biological activities.

Physical Properties

PropertyValue
Molecular Weight276.129 g/mol
Density1.496 g/cm³
Boiling Point304.7 °C
Melting PointNot Available

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study published in PubMed highlighted its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria . The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways . The presence of the dioxidoisothiazolidine moiety is believed to enhance its interaction with cellular targets, leading to increased cytotoxicity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways of pathogens and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production, leading to oxidative stress in target cells.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at 25 µM for MCF-7 and 30 µM for A549 cells. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.

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